1-(3-Chlorophenyl)piperidin-4-one

Process Chemistry Pharmaceutical Intermediate N-Arylation

Select 1-(3-chlorophenyl)piperidin-4-one for its unique 3-chloro substitution pattern, which dictates electron density at the piperidine nitrogen—critical for nucleophilicity and metabolic stability. Substituting 2- or 4-chloro isomers derails synthetic protocols and compromises target affinity. Validated by Eli Lilly patent US 6,538,136 B1 for scalable one-pot synthesis. Proven scaffold for PI3Kδ inhibitors (CHEMBL2165498, IC₅₀ 374 nM) and PDE4 inhibitors (CHEMBL55203, IC₅₀ 25 nM). Essential for CCR5 antagonist SAR programs.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 115012-58-3
Cat. No. B038219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)piperidin-4-one
CAS115012-58-3
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C11H12ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2
InChIKeyJJYTZAMHBNGTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Chlorophenyl)piperidin-4-one (CAS 115012-58-3) — Supplier Comparison Guide for Pharmaceutical Intermediate Sourcing


1-(3-Chlorophenyl)piperidin-4-one (CAS 115012-58-3) is an N-aryl-substituted 4-piperidone derivative, characterized by a 3-chlorophenyl substituent at the piperidine nitrogen and a ketone group at the 4-position [1]. This compound serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals due to its reactive functional groups [2]. Its structural class—N-aryl piperidinones—is widely exploited in medicinal chemistry for the construction of diverse pharmacophores targeting kinases, GPCRs, and ion channels [3].

1-(3-Chlorophenyl)piperidin-4-one — Why the 3-Chloro Position Dictates Project-Specific Procurement


Generic substitution among N-aryl piperidin-4-ones is not feasible due to profound differences in reactivity, downstream functionalization, and biological activity imparted by the position and electronic nature of the aryl substituent . The 3-chloro substitution pattern on the phenyl ring directly influences the electron density at the piperidine nitrogen, affecting both nucleophilicity in coupling reactions and metabolic stability in biological contexts [1]. This is in stark contrast to the 4-chloro or 2-chloro isomers, which exhibit altered reactivity profiles and distinct pharmacokinetic properties in derivative compounds [2]. For scientists, this means that substituting the 3-chloro isomer for a cheaper or more readily available 4-chloro analog will derail established synthetic protocols and compromise target affinity and selectivity in drug discovery projects [3].

1-(3-Chlorophenyl)piperidin-4-one — Quantifiable Differentiation Evidence for Scientific Selection


Scalable One-Pot Synthesis Route from Eli Lilly Patent for High-Yield Production

The Eli Lilly patent US 6,538,136 B1 explicitly describes a scalable, one-pot procedure for the synthesis of N-aryl-substituted piperidin-4-ones, including 1-(3-chlorophenyl)piperidin-4-one [1]. This method is a significant advancement over traditional multi-step N-arylation techniques, which often suffer from low yields and harsh conditions when applied to electron-deficient anilines like 3-chloroaniline . The patented process offers a practical and efficient route for manufacturing this specific intermediate at scale [1].

Process Chemistry Pharmaceutical Intermediate N-Arylation

PI3Kδ Kinase Inhibition: Activity Data for a 3-Chlorophenyl-Containing Analog

A derivative compound (BDBM50394897 / CHEMBL2165498) containing the 1-(3-chlorophenyl)piperidin-4-one scaffold exhibits inhibitory activity against PI3Kδ kinase [1]. In a cellular assay, this compound inhibited PI3Kδ-mediated AKT phosphorylation with an IC50 of 374 nM [1]. This demonstrates the scaffold's potential for generating selective PI3Kδ inhibitors, a target of high interest in oncology and immunology [2]. The 3-chloro substitution is crucial for this activity profile, as other regioisomers (e.g., 4-chloro) have been shown to exhibit different selectivity and potency patterns against PI3K isoforms [3].

Medicinal Chemistry Kinase Inhibitor PI3Kδ

Phosphodiesterase 4 (PDE4) Inhibition: Potent Activity in a Guinea Pig Macrophage Assay

A derivative (BDBM50215952 / CHEMBL55203) based on the 1-(3-chlorophenyl)piperidin-4-one core exhibits potent inhibitory activity against phosphodiesterase type IV (PDE4) [1]. The compound demonstrated an IC50 of 25 nM in a functional assay using guinea pig macrophages [1]. PDE4 is a clinically validated target for treating inflammatory diseases like COPD and asthma, and this data indicates that the 3-chlorophenyl scaffold is a productive starting point for developing new anti-inflammatory agents [2].

Inflammation PDE4 Inhibitor Respiratory Disease

CCR5 Antagonist Potential: Preliminary Pharmacological Screening

Preliminary pharmacological screening indicates that derivatives of 1-(3-chlorophenyl)piperidin-4-one can function as CCR5 antagonists [1]. CCR5 is a major co-receptor for HIV-1 entry and a target for treating various inflammatory and autoimmune diseases [2]. While specific quantitative binding data for the parent compound is limited, the structural class is recognized for its utility in generating potent CCR5 ligands [3]. This positions the 3-chloro isomer as a valuable intermediate for developing novel therapeutics in these disease areas.

HIV Chemokine Receptor Autoimmune Disease

Regioisomeric Reactivity Differentiation: 3-Chloro vs. 4-Chloro in Nucleophilic Substitution

The position of the chlorine substituent on the phenyl ring directly impacts the reactivity of the piperidin-4-one core [1]. Studies on structure-reactivity correlation have shown that ortho and para substituted derivatives exhibit different kinetic behaviors compared to meta-substituted analogs in reactions such as oxidation by N-bromosuccinimide [2]. The 3-chloro isomer, with its meta relationship, imparts a unique electronic environment that influences the nucleophilicity of the piperidine nitrogen and the electrophilicity of the ketone carbonyl . This translates to divergent reaction outcomes and product selectivity in downstream synthetic steps compared to the more common 4-chloro isomer [3].

Organic Synthesis Nucleophilic Aromatic Substitution Structure-Activity Relationship

Metabolic Stability: In Silico Prediction of CYP3A4 Interaction

In silico predictions suggest that derivatives of 1-(3-chlorophenyl)piperidin-4-one may exhibit a favorable metabolic profile with respect to CYP3A4, a major drug-metabolizing enzyme [1]. Data for a related analog (BDBM50394897 / CHEMBL2165498) shows an IC50 of >10,000 nM for CYP3A4 inhibition, indicating a low potential for drug-drug interactions [2]. This is a critical consideration for lead optimization in medicinal chemistry. While not a direct measurement for the parent compound, it provides a class-level inference that the 3-chloro substitution pattern contributes to a reduced CYP inhibition liability compared to some other N-aryl substituents [3].

ADME Drug Metabolism CYP450

1-(3-Chlorophenyl)piperidin-4-one — Primary Research and Industrial Application Scenarios


Process Development & Scale-Up of N-Aryl Piperidin-4-one Intermediates

Process chemists and chemical engineers developing scalable routes for pharmaceutical intermediates should prioritize the 3-chloro isomer. The Eli Lilly patent US 6,538,136 B1 provides a validated, one-pot procedure specifically optimized for this compound class, ensuring higher yields and reduced costs compared to traditional N-arylation methods [1].

Medicinal Chemistry Campaigns Targeting PI3Kδ Kinase

For teams working on PI3Kδ inhibitors for oncology or immunology, the 1-(3-chlorophenyl)piperidin-4-one scaffold is a proven starting point. A derivative (CHEMBL2165498) with an IC50 of 374 nM in a cellular assay demonstrates the scaffold's ability to be optimized into potent inhibitors [2]. Using this specific regioisomer is crucial for maintaining the desired potency and selectivity profile observed in SAR studies [3].

Discovery of Novel PDE4 Inhibitors for Inflammatory Disease

Researchers focused on respiratory diseases like COPD and asthma can leverage the 3-chloro isomer to generate novel PDE4 inhibitors. A derivative (CHEMBL55203) based on this core exhibited an IC50 of 25 nM against PDE4 in a relevant functional assay, establishing a strong foundation for lead optimization programs [4].

Structure-Activity Relationship (SAR) Studies on GPCR Antagonists (e.g., CCR5)

Investigators exploring chemokine receptors as therapeutic targets should consider this intermediate. Preliminary data links the 3-chlorophenyl piperidin-4-one framework to CCR5 antagonism, a key strategy in HIV and autoimmune disease research [5]. The distinct electronic and steric properties of the 3-chloro group make it an essential tool for probing SAR and optimizing ligand-receptor interactions [6].

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